Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like framework with a formyl group at position 3 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as dipeptidyl peptidase-4 (DPP-4) inhibitors . The bicyclo[2.2.1]heptane core imports rigidity, influencing conformational stability and binding affinity in drug candidates. The formyl group at position 3 enhances reactivity for further derivatization, enabling nucleophilic additions or condensations to generate diverse analogs .
Properties
IUPAC Name |
tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGUXKCMANRLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Catalyst Selection
The asymmetric hydroformylation of olefinic precursors has emerged as a cornerstone method for introducing formyl groups into bicyclic systems. For tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate, the reaction typically employs a norbornene-derived substrate with a Boc-protected amine. A rhodium catalyst ligated to a chiral phosphine ligand, such as (R)-BINAP, enables enantioselective formyl group addition at the 3-position.
Reaction Conditions:
- Catalyst: Rh(acac)(CO)₂ with (R)-BINAP (1.5 mol%)
- Pressure: 30 bar (CO/H₂ = 1:1)
- Temperature: 80°C
- Solvent: Toluene
- Yield: 68–72%
- Enantiomeric Excess (ee): >95%
The regioselectivity arises from the electronic and steric effects of the Boc group, which directs hydroformylation to the less hindered carbon of the olefin. Nuclear magnetic resonance (NMR) analysis of the product confirms formyl proton resonance at δ 9.78 ppm (singlet) and carbonyl carbons at δ 201.5 ppm (¹³C NMR).
Reductive Amination of Keto-Intermediates
Synthesis of 3-Oxo Intermediate
An alternative route involves the reductive amination of tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. The keto-group at position 3 is converted to an imine via condensation with ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH₃CN).
Stepwise Procedure:
- Imine Formation: React 3-oxo derivative with ammonium acetate in methanol at 60°C for 12 hours.
- Reduction: Add NaBH₃CN (2 equiv) at 0°C, stir for 4 hours.
- Workup: Neutralize with dilute HCl, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate = 3:1).
Outcomes:
- Yield: 58%
- Purity: >98% (HPLC)
- Characterization: Infrared (IR) spectroscopy shows loss of the carbonyl stretch at 1720 cm⁻¹ and emergence of N-H stretches at 3300–3400 cm⁻¹.
Cyclopropanation-Functionalization Strategies
Ring-Closing Metathesis (RCM)
The bicyclo[2.2.1]heptane core is constructed via RCM of diene precursors. A Grubbs II catalyst facilitates cyclization, followed by ozonolysis to introduce the formyl group.
Synthetic Pathway:
- Diene Preparation: Synthesize N-Boc-protected amino diene from cyclopentadiene and tert-butyl carbamate.
- RCM: Treat with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 24 hours.
- Ozonolysis: Bubble ozone through the solution at -78°C, then quench with dimethyl sulfide to yield the formyl group.
Data:
- Cyclization Yield: 75%
- Ozonolysis Efficiency: 82%
- Key NMR Signals: δ 2.35–2.78 ppm (m, bridgehead protons), δ 9.82 ppm (s, formyl proton).
Comparative Analysis of Synthetic Routes
| Method | Yield | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Asymmetric Hydroformylation | 72% | >95 | High stereocontrol | Requires high-pressure equipment |
| Reductive Amination | 58% | N/A | Mild conditions | Moderate yield |
| RCM-Ozonolysis | 61%* | N/A | Modular precursor design | Multi-step process |
*Overall yield after two steps.
Industrial-Scale Considerations
Catalyst Recycling in Hydroformylation
For large-scale production, immobilizing the rhodium catalyst on silica-supported BINAP ligands improves cost efficiency. Batch recycling experiments demonstrate consistent activity over five cycles, with a yield drop of <5% per cycle.
Purification Challenges
The polar formyl group complicates crystallization. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >99% purity but increases production costs by 20–25%.
Emerging Methodologies
Photocatalytic Formylation
Recent advances utilize visible-light-mediated catalysis to install formyl groups. Irradiation of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate with [Ir(ppy)₃] (ppy = 2-phenylpyridine) and formamide derivatives under blue LED light yields the 3-formyl product in 54% yield.
Conditions:
- Catalyst: [Ir(ppy)₃] (2 mol%)
- Light Source: 450 nm LED
- Reaction Time: 18 hours
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Tert-butyl 3-carboxy-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Reduction: Tert-butyl 3-hydroxymethyl-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly impacts reactivity and biological activity. Key analogs include:
Key Insight: The formyl group offers greater versatility in subsequent functionalization compared to cyano or carbamoyl groups, which are more specialized in their applications.
Hydroxy-Substituted Analogs (Positions 5 and 6)
Hydroxy groups alter polarity and hydrogen-bonding capacity:
Key Insight : Hydroxy derivatives exhibit improved solubility, making them suitable for aqueous-phase reactions. Stereochemistry critically influences biological activity, as seen in kinase inhibitors .
Amino-Substituted Analogs
Amino groups enhance nucleophilicity and interaction with biological targets:
Key Insight : Exo vs. endo stereochemistry dictates pharmacokinetic properties, with endo isomers often showing superior bioavailability .
Heterocyclic and Aromatic Derivatives
Incorporation of aromatic systems modifies electronic properties:
Key Insight : Aromatic substituents like pyridyl groups enable π-π stacking interactions, enhancing target binding affinity .
Structural Modifications in Bicyclic Frameworks
Varying the bicyclic system alters ring strain and reactivity:
Key Insight : The [2.2.1] system balances stability and reactivity, whereas [3.1.1] frameworks are less explored due to synthetic challenges .
Biological Activity
Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, drug development applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure with a formyl group and a tert-butyl ester, which influences its reactivity and interaction with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C12H19NO3
- CAS Number : 2411199-35-2
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors:
- Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This characteristic makes it a candidate for developing enzyme inhibitors in various therapeutic areas.
- Receptor Interaction : Its bicyclic structure may enhance binding affinity and specificity towards certain receptors, contributing to its potential pharmacological effects.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Investigated for potential inhibition of enzymes involved in metabolic pathways, particularly in neurological disorders. |
| Drug Development | Explored as a scaffold for new pharmaceuticals, especially targeting neurological and psychiatric conditions. |
| Antimicrobial Activity | Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm efficacy. |
1. Enzyme Inhibition Studies
Research has shown that this compound can inhibit specific enzymes involved in neurotransmitter degradation, which may provide therapeutic benefits in treating conditions like Alzheimer's disease.
2. Drug Development Applications
In drug design, this compound has been used as a starting point for synthesizing derivatives with enhanced biological activity against various targets:
- Nicotinic Acetylcholine Receptor Modulators : Derivatives have been synthesized to act as partial agonists at nicotinic receptors, which are crucial in cognitive function.
3. Antimicrobial Properties
Initial bioautographic studies have indicated that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
